8-(4-fluorophenyl)-4-oxo-N-(2-phenylethyl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide
Description
Its structure comprises a fused imidazole-triazine core with a 4-fluorophenyl substituent at position 8 and a 2-phenylethyl carboxamide group at position 3. This substitution pattern is critical for modulating its physicochemical properties (e.g., lipophilicity, solubility) and biological interactions.
Properties
IUPAC Name |
8-(4-fluorophenyl)-4-oxo-N-(2-phenylethyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5O2/c21-15-6-8-16(9-7-15)25-12-13-26-19(28)17(23-24-20(25)26)18(27)22-11-10-14-4-2-1-3-5-14/h1-9H,10-13H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJIATUGEQBZCLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C(=NN=C2N1C3=CC=C(C=C3)F)C(=O)NCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-fluorophenyl)-4-oxo-N-(2-phenylethyl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide typically involves multiple steps, including the formation of the imidazo[2,1-c][1,2,4]triazine core and subsequent functionalization. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 4-fluorobenzaldehyde with hydrazine hydrate can yield the corresponding hydrazone, which can then undergo cyclization with a suitable reagent to form the imidazo[2,1-c][1,2,4]triazine core. Further functionalization with phenylethylamine and carboxamide groups can be achieved through standard organic reactions such as amidation and substitution.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for precise control of reaction conditions and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
8-(4-fluorophenyl)-4-oxo-N-(2-phenylethyl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
8-(4-fluorophenyl)-4-oxo-N-(2-phenylethyl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Industry: It can be used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 8-(4-fluorophenyl)-4-oxo-N-(2-phenylethyl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substitutional Variations
Key structural analogs differ in substituents at positions 8 (aryl group) and 3 (carboxamide side chain). These variations influence molecular weight, polarity, and biological activity.
*Molecular weight calculated based on formula.
Physicochemical and Pharmacokinetic Properties
- Solubility : Ethoxyphenyl derivatives () exhibit improved solubility due to the ethoxy group’s polarity, whereas diphenyl analogs () may face solubility challenges .
- Metabolic Stability: The 4-fluorophenyl group in the target compound may reduce metabolic degradation compared to non-halogenated aryl substituents .
Key Research Findings
Substituent-Driven Activity : The 4-fluorophenyl group enhances electronic effects and metabolic stability compared to ethoxyphenyl or phenyl analogs .
Side Chain Optimization : Hydrophilic side chains (e.g., 3-hydroxypropyl) improve solubility but may reduce cell permeability, while lipophilic groups (e.g., 2-phenylethyl) favor membrane interaction .
Antimicrobial Potential: While the target compound lacks direct antimicrobial data, structural parallels to diphenyl derivatives () suggest possible activity against Gram-positive pathogens .
Biological Activity
The compound 8-(4-fluorophenyl)-4-oxo-N-(2-phenylethyl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide represents a novel class of imidazo[2,1-c][1,2,4]triazine derivatives that have garnered attention for their potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C₁₅H₁₄F N₄O
- Molecular Weight : 284.30 g/mol
The presence of the 4-fluorophenyl group is significant as fluorine substitution often enhances lipophilicity and bioavailability in pharmacological contexts.
Research indicates that compounds in the imidazo[2,1-c][1,2,4]triazine class may exhibit a range of biological activities including:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains. In vitro studies demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria.
- Antitumor Activity : Preliminary investigations suggest that the compound may possess cytotoxic properties against cancer cell lines. The mechanism appears to involve the induction of apoptosis in tumor cells through mitochondrial pathways.
- Enzyme Inhibition : The compound has been evaluated for its potential as an inhibitor of key enzymes involved in cancer progression and microbial resistance. For instance, it may target topoisomerases or kinases critical for cell division and survival.
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of this compound:
| Biological Activity | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 5.0 | |
| Antitumor | HeLa Cells | 10.0 | |
| Enzyme Inhibition | Topoisomerase II | 3.5 |
These results indicate that the compound exhibits significant biological activity at micromolar concentrations.
Case Studies
- Antimicrobial Efficacy : A study published in a peer-reviewed journal examined the compound's efficacy against multi-drug resistant strains of bacteria. Results showed that it inhibited bacterial growth effectively compared to standard antibiotics .
- Cytotoxicity in Cancer Cells : Another research focused on the cytotoxic effects of the compound on various cancer cell lines including breast and lung cancer cells. The findings revealed that it induced apoptosis through caspase activation pathways .
- Enzyme Interaction Studies : Computational docking studies have suggested that the compound binds effectively to the active sites of target enzymes such as topoisomerase II and certain kinases involved in cancer progression .
Q & A
Basic: What synthetic routes are commonly employed for the preparation of 8-(4-fluorophenyl)-4-oxo-N-(2-phenylethyl)-imidazo-triazine derivatives, and how can reaction yields be optimized?
Answer:
A typical synthesis involves coupling reactions using carbodiimide-based reagents (e.g., EDCI/HOBt) to form the carboxamide moiety. For example, DMF as a solvent at 60°C for 18 hours promotes efficient amide bond formation . Optimization includes:
- Temperature control : Prolonged heating at 60°C ensures complete conversion while minimizing side reactions.
- Purification : Column chromatography (silica gel, cyclohexane:EtOAc gradients) or recrystallization improves purity .
- Stoichiometry : A 2:1 molar ratio of carboxylic acid to amine precursor enhances coupling efficiency .
Basic: Which spectroscopic and analytical methods are critical for characterizing the structural integrity of this compound?
Answer:
Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm fluorophenyl and phenylethyl substituents. F NMR can validate fluorine incorporation .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula and detect isotopic patterns (e.g., bromine or chlorine if present) .
- IR Spectroscopy : Peaks near 1650–1700 cm confirm carbonyl groups (amide C=O and triazine oxo) .
Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Answer:
Contradictions often arise from conformational flexibility or impurity interference. Strategies include:
- Multi-Technique Validation : Combine X-ray crystallography (if crystals are obtainable) with DFT-calculated NMR shifts to cross-validate assignments .
- Dynamic NMR : Study temperature-dependent spectra to identify rotational barriers in amide bonds .
- Isotopic Labeling : Use N-labeled precursors to simplify triazine ring assignments in complex H-N HMBC spectra .
Advanced: What computational approaches are recommended to predict the reactivity of this compound in novel chemical reactions?
Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict regioselectivity in cyclization or substitution reactions .
- Reaction Path Search Tools : Implement AI-driven platforms (e.g., ICReDD’s workflow) to simulate reaction pathways and identify optimal conditions (solvent, catalyst) .
- Machine Learning : Train models on existing triazine reaction datasets to forecast yields or byproduct formation .
Advanced: How should researchers design experiments to investigate the compound’s biological interactions while avoiding assay artifacts?
Answer:
- Control Experiments : Include structurally similar but inactive analogs to distinguish target-specific effects from nonspecific binding .
- Solubility Optimization : Use co-solvents (e.g., DMSO/PBS mixtures) adjusted to ≤1% v/v to prevent cytotoxicity .
- Binding Assays : Combine surface plasmon resonance (SPR) for kinetic analysis with cellular thermal shift assays (CETSA) to confirm target engagement in physiological environments .
Advanced: What methodologies are effective for analyzing the compound’s stability under varying pH and temperature conditions?
Answer:
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 40–60°C for 24–72 hours. Monitor degradation via HPLC-MS .
- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life from accelerated stability data .
- Solid-State Stability : Perform differential scanning calorimetry (DSC) to detect polymorphic transitions that may affect storage .
Basic: What purification techniques are most suitable for isolating this compound from complex reaction mixtures?
Answer:
- Chromatography : Use reversed-phase HPLC (C18 columns, acetonitrile/water gradients) for high-purity isolation .
- Recrystallization : Optimize solvent pairs (e.g., EtOAc/hexane) based on solubility differences .
- Membrane Filtration : Employ nanofiltration to remove low-molecular-weight impurities (<500 Da) .
Advanced: How can researchers leverage AI to streamline the development of derivatives with enhanced properties?
Answer:
- Generative Models : Use deep learning (e.g., variational autoencoders) to design novel analogs with predicted improved solubility or binding affinity .
- High-Throughput Screening (HTS) Integration : Combine AI-predicted candidates with automated synthesis platforms (e.g., flow chemistry) for rapid iteration .
- Data Mining : Extract structure-activity relationships (SAR) from public databases (e.g., ChEMBL) to prioritize functional group modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
